Halofantrine

説明

Halofantrine is an antimalarial. It belongs to the phenanthrene class of compounds that includes quinine and lumefantrine. It appears to inhibit polymerisation of heme molecules (by the parasite enzyme "heme polymerase"), resulting in the parasite being poisoned by its own waste. This compound has been shown to preferentially block open and inactivated HERG channels leading to some degree of cardiotoxicity.

This compound is an Antimalarial.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1992 and is indicated for malaria.

used in treatment of mild to moderate acute malaria

Structure

3D Structure

特性

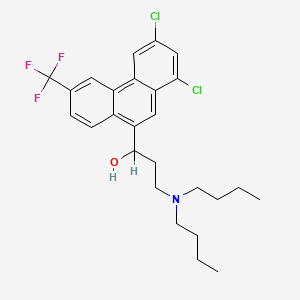

IUPAC Name |

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHHNHSLJDZUGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl2F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023119 |

Source

|

| Record name | Halofantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.11e-04 g/L |

Source

|

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69756-53-2, 66051-76-1, 66051-74-9 |

Source

|

| Record name | Halofantrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69756-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofantrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halofantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halofantrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOFANTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2OS4303HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Halofantrine's Mechanism of Action Against Plasmodium falciparum: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of the phenanthrene methanol antimalarial drug, halofantrine, against Plasmodium falciparum. Historically significant for its efficacy against multidrug-resistant strains, the clinical application of this compound has been curtailed by concerns over cardiotoxicity and erratic bioavailability. Nevertheless, a detailed understanding of its mode of action remains crucial for the development of novel antimalarials and for comprehending the nuances of drug resistance. This document delves into the primary molecular targets of this compound, the downstream cellular consequences for the parasite, the molecular basis of resistance, and detailed protocols for in vitro susceptibility testing.

Introduction: The Clinical Context of this compound

This compound is a synthetic, orally administered blood schizonticide that has demonstrated activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[1] It belongs to the same chemical class as quinine and lumefantrine.[2] While effective, its use has been limited due to significant interindividual variations in absorption, which is markedly increased in the presence of fatty foods, and the associated risk of cardiac arrhythmias, specifically QT interval prolongation.[2][3] Despite these clinical limitations, the study of this compound's interaction with P. falciparum offers valuable insights into the parasite's vulnerabilities.

Molecular Mechanism of Action: A Dual-Pronged Assault on Heme Homeostasis

The primary mechanism of action of this compound is centered on the disruption of the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. This disruption is achieved through a multi-faceted attack on the parasite's digestive vacuole, a specialized acidic organelle where hemoglobin degradation occurs.

Inhibition of Hemozoin Formation through Complexation with Ferriprotoporphyrin IX (Fe(III)PPIX)

During its intraerythrocytic stage, P. falciparum ingests and degrades vast quantities of host cell hemoglobin to acquire essential amino acids. This process releases large amounts of toxic free heme (Fe(II)PPIX), which is rapidly oxidized to Fe(III)PPIX. To protect itself, the parasite crystallizes Fe(III)PPIX into an inert, insoluble polymer called hemozoin. This compound disrupts this vital detoxification process by forming a complex with Fe(III)PPIX, thereby preventing its incorporation into the growing hemozoin crystal.[2]

The crystal structure of the this compound-ferriprotoporphyrin IX complex reveals the precise molecular interactions underpinning this inhibitory activity.[4][5] Key features of this interaction include:

-

Coordination of the Alcohol Functionality: The hydroxyl group of this compound coordinates directly with the central iron atom of Fe(III)PPIX.[4][5]

-

π-Stacking Interactions: The phenanthrene ring of this compound engages in π-stacking interactions with the porphyrin ring of heme, further stabilizing the complex.[4][5]

-

Salt Bridge Formation: The basic amine group of this compound is thought to form a salt bridge with one of the propionate side chains of the heme molecule, a feature common to many quinoline-based antimalarials.[4]

By sequestering Fe(III)PPIX in this stable complex, this compound effectively lowers the concentration of free heme available for crystallization, leading to its accumulation within the digestive vacuole.

Potential Inhibition of Plasmepsin Enzymes

In addition to its direct interaction with heme, there is evidence to suggest that this compound may also inhibit plasmepsins, a family of aspartic acid proteases located in the digestive vacuole that are responsible for the initial cleavage of hemoglobin.[6][7] While the precise molecular details of this interaction are less well-characterized than the heme-binding mechanism, the inhibition of these critical enzymes would further disrupt hemoglobin digestion and contribute to the overall antimalarial effect.

The binding of this compound to plasmepsins is thought to occur at or near the active site, thereby preventing the enzyme from processing its hemoglobin substrate. Computational modeling studies are ongoing to elucidate the specific binding mode and key interacting residues.[8][9][10]

Cellular Consequences of this compound Action

The dual assault on heme homeostasis by this compound leads to a cascade of cytotoxic events within the parasite:

-

Accumulation of Toxic Free Heme: The inhibition of hemozoin formation results in the buildup of free Fe(III)PPIX within the digestive vacuole.[1][11]

-

Oxidative Stress: Free heme is a potent catalyst for the generation of reactive oxygen species (ROS), which cause widespread damage to lipids, proteins, and nucleic acids.

-

Membrane Damage: The accumulation of heme and the resulting oxidative stress lead to the destabilization and lysis of the digestive vacuole membrane and other cellular membranes.[2]

-

Enzyme Inhibition: Free heme can inhibit the activity of various essential parasitic enzymes, further disrupting cellular metabolism.

-

Parasite Death: The culmination of these cytotoxic effects leads to the death of the parasite.

The following diagram illustrates the proposed mechanism of action of this compound against P. falciparum.

Caption: Proposed mechanism of action of this compound against P. falciparum.

Molecular Basis of this compound Resistance

The primary mechanism of resistance to this compound in P. falciparum is associated with polymorphisms in the P. falciparum multidrug resistance gene 1 (pfmdr1). This gene encodes a P-glycoprotein homolog, an ATP-binding cassette (ABC) transporter located on the parasite's digestive vacuole membrane.

Amplification of the pfmdr1 Gene

An increase in the copy number of the pfmdr1 gene is strongly correlated with reduced susceptibility to this compound.[2] This gene amplification leads to the overexpression of the PfMDR1 protein, which is thought to function as a drug efflux pump, actively transporting this compound out of its site of action in the digestive vacuole.

Point Mutations in the pfmdr1 Gene

In addition to gene amplification, specific point mutations within the pfmdr1 gene have been linked to altered susceptibility to this compound and other antimalarials. While the precise effects of individual mutations are still being elucidated, they are thought to modulate the transport activity of the PfMDR1 protein.

The following table summarizes the impact of pfmdr1 copy number on the in vitro susceptibility of P. falciparum to this compound.

| pfmdr1 Copy Number | This compound IC50 Range (nM) | Fold Change in Resistance (approx.) | Reference |

| 1 | 2 - 10 | Baseline | [2] |

| >1 | 10 - 50+ | 2 - 5+ | [2] |

Experimental Protocols for In Vitro Susceptibility Testing

The in vitro susceptibility of P. falciparum to this compound is typically assessed using assays that measure parasite growth inhibition over a range of drug concentrations. The 50% inhibitory concentration (IC50) is the most common metric used to quantify drug susceptibility.

SYBR Green I-Based Fluorescence Assay

This is a widely used, high-throughput method that relies on the intercalation of the fluorescent dye SYBR Green I into the DNA of the parasite.

Protocol:

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

-

Drug Plate Preparation: this compound is serially diluted in RPMI 1640 medium and 100 µL of each concentration is added to a 96-well microtiter plate.

-

Inoculation: 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) is added to each well.

-

Incubation: The plate is incubated for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) environment.

-

Lysis and Staining: 100 µL of lysis buffer containing 0.2 µL/mL SYBR Green I is added to each well.

-

Incubation: The plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence Reading: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: The IC50 value is calculated by fitting the fluorescence data to a sigmoidal dose-response curve.

Isotopic Microtest

This classic method measures the incorporation of a radiolabeled nucleic acid precursor, typically [³H]-hypoxanthine, into the parasite's DNA as a measure of growth.

Protocol:

-

Parasite Culture and Drug Plate Preparation: As described for the SYBR Green I assay.

-

Inoculation: As described for the SYBR Green I assay.

-

Incubation: The plate is incubated for 24 hours at 37°C in a humidified, gassed environment.

-

Radiolabeling: 0.5 µCi of [³H]-hypoxanthine is added to each well.

-

Incubation: The plate is incubated for an additional 18-24 hours.

-

Harvesting: The contents of each well are harvested onto a glass fiber filter mat using a cell harvester.

-

Scintillation Counting: The filter mat is dried, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 value is calculated by fitting the scintillation counts to a sigmoidal dose-response curve.

The following diagram outlines the workflow for the SYBR Green I-based in vitro susceptibility assay.

Caption: Workflow for the SYBR Green I-based in vitro susceptibility assay.

Conclusion

This compound exerts its antimalarial effect primarily by disrupting the detoxification of heme within the P. falciparum digestive vacuole. It achieves this by forming a stable complex with Fe(III)PPIX, thereby inhibiting hemozoin formation, and potentially by inhibiting the activity of plasmepsin enzymes. The resulting accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death. Resistance to this compound is predominantly mediated by the amplification of the pfmdr1 gene, which encodes a drug efflux pump. A thorough understanding of these mechanisms is essential for the rational design of new antimalarial agents that can overcome existing resistance and for the effective monitoring of drug susceptibility in endemic regions.

References

- 1. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. benchchem.com [benchchem.com]

- 5. iddo.org [iddo.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Real-time quantitative PCR with SYBR Green I detection for estimating copy numbers of nine drug resistance candidate genes in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo sensitivity of Plasmodium falciparum to this compound hydrochloride in Burkina Faso - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, this compound, Quinine, and Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathway of Halofantrine and its analogues

An In-depth Technical Guide to the Synthesis of Halofantrine and its Analogues

Introduction

This compound, a phenanthrene methanol compound, represents a significant class of antimalarial agents developed during the 20th century to combat rising drug resistance.[1][2] First identified as a potential antimalarial during World War II, it was later developed by the Walter Reed Army Institute of Research and marketed as Halfan.[1][2][3][4] Structurally related to quinine and lumefantrine, this compound is a blood schizonticide effective against multidrug-resistant Plasmodium falciparum.[1][5][6] Its mechanism of action, while not fully elucidated, is believed to involve the disruption of heme detoxification within the parasite, forming toxic complexes with ferriprotoporphyrin IX, which ultimately damages the parasite's membrane.[7][8][9]

This guide provides a detailed examination of the core synthetic pathways for this compound and its analogues. As a senior application scientist, the focus will be not only on the procedural steps but also on the underlying chemical principles and the rationale behind key strategic decisions in the synthetic design. The methodologies presented are foundational for researchers in medicinal chemistry and drug development engaged in the synthesis of phenanthrene-based therapeutic agents.

Core Synthetic Strategy: A Retrosynthetic Analysis

The structure of this compound, 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]-1-propanol, is characterized by a heavily substituted phenanthrene core linked to an amino alcohol side chain. A logical retrosynthetic approach involves disconnecting the molecule at the C9-position of the phenanthrene ring, specifically at the carbon-carbon bond of the alcohol side chain. This points to a nucleophilic addition to a carbonyl group as the key bond-forming step.

The most versatile and industrially relevant approach involves the synthesis of a key intermediate, a 9-acetylphenanthrene derivative, which serves as the electrophilic scaffold. The amino side chain is then constructed upon this scaffold.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the this compound Core

The synthesis of this compound can be systematically approached in three major stages: construction of the phenanthrene nucleus, functionalization at the C9 position to install the ketone, and elaboration of the amino alcohol side chain.

Stage 1: Formation of the Substituted Phenanthrene Nucleus

The synthesis of the 1,3-dichloro-6-(trifluoromethyl)phenanthrene core is non-trivial and can be achieved through several established methods for polycyclic aromatic hydrocarbon synthesis, such as the Haworth or Bardhan-Sengupta synthesis.[10] These methods typically involve the cyclization of appropriately substituted precursors to form the tricyclic ring system. For the purpose of this guide, we will assume the availability of this starting material, as its synthesis is a field unto itself.

Stage 2: Friedel-Crafts Acylation to Form the Key Ketone Intermediate

The most direct method to introduce the side chain precursor is via a Friedel-Crafts acylation at the C9 position, which is highly activated for electrophilic substitution.

Reaction: 1,3-dichloro-6-(trifluoromethyl)phenanthrene + Acetyl Chloride → 1-(1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl)ethan-1-one

-

Causality of Experimental Choice: The use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical. It coordinates to the carbonyl oxygen of acetyl chloride, generating a highly reactive acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the electron-rich phenanthrene ring. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or nitrobenzene.

Stage 3: Side Chain Elaboration via Mannich-type Condensation and Reduction

A robust method for constructing the 3-(dibutylamino)-1-propan-1-ol side chain involves a Mannich-type reaction followed by reduction.[11]

-

Formation of the Mannich Base: The ketone intermediate is reacted with a pre-formed N,N-dibutylmethyleneiminium salt (an Eschenmoser's salt analogue) and a base. A Chinese patent details a similar process where the ketone is first treated with a strong base like sodium hydride (NaH) to form the enolate, which then acts as the nucleophile.[11] The enolate attacks the iminium salt, forming the β-aminoketone, also known as a Mannich base.

-

Reduction to this compound: The carbonyl group of the Mannich base is selectively reduced to a secondary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is the reagent of choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like the trifluoromethyl group or the aromatic chlorides.

-

Salt Formation: The resulting this compound free base is often converted to its hydrochloride salt for improved stability and bioavailability. This is achieved by treating a solution of the free base (e.g., in diethyl ether or isopropanol) with hydrochloric acid.

Caption: Key steps in the synthesis of this compound.

Part 2: Synthesis of this compound Analogues

The synthetic route to this compound is highly adaptable for creating analogues, which is crucial for structure-activity relationship (SAR) studies aimed at improving efficacy and reducing toxicity. Modifications can be targeted at two primary locations: the phenanthrene nucleus and the amino alcohol side chain.

A. Modifications of the Phenanthrene Nucleus

Analogues with different substitution patterns on the phenanthrene core can be synthesized by starting with appropriately substituted phenanthrene precursors. For example, research has been conducted on phenanthrenemethanols with methylthio and methylsulfonyl groups, which showed significant antimalarial activity.[12]

-

Synthetic Strategy: The core synthesis (Friedel-Crafts acylation, Mannich reaction, reduction) remains the same. The diversity is introduced by simply changing the starting material from 1,3-dichloro-6-(trifluoromethyl)phenanthrene to another substituted variant. This modularity is a key advantage of this synthetic approach.

B. Modifications of the Amino Alcohol Side Chain

The side chain offers rich opportunities for modification to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

-

Varying the N-Alkyl Groups: The dibutylamino group can be easily replaced by other secondary amines. This is achieved by using a different secondary amine (e.g., diethylamine, dipropylamine, piperidine) in the formation of the iminium salt for the Mannich reaction. This allows for probing the effect of steric bulk and lipophilicity on biological activity.

-

Altering the Chain Length: The length of the carbon chain between the alcohol and the amine can also be modified. This requires starting with a different acylating agent in the Friedel-Crafts step (e.g., propionyl chloride instead of acetyl chloride) to generate a 9-propionylphenanthrene, which would ultimately yield an analogue with a longer side chain.

Caption: General scheme for synthesizing this compound analogues.

Part 3: Experimental Protocols

The following protocols are illustrative and should be adapted based on standard laboratory safety procedures and specific substrate reactivity.

Protocol 1: Synthesis of 1-(1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl)ethan-1-one (Key Ketone)

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

Allow the mixture to stir for 15 minutes.

-

Add a solution of 1,3-dichloro-6-(trifluoromethyl)phenanthrene (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ketone.

Protocol 2: Synthesis of this compound Free Base

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in dry tetrahydrofuran (THF) at 0 °C, add a solution of the ketone from Protocol 1 (1.0 eq) in dry THF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

-

Add N,N-dibutylmethyleneiminium iodide (1.2 eq) to the reaction mixture and stir at room temperature for 24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Dissolve the crude aminoketone in methanol. Cool the solution to 0 °C.

-

Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound free base. Purify by chromatography if necessary.

Data Summary

The efficiency of each synthetic step is critical for the overall yield. The following table provides representative data for the synthesis.

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1 | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | DCM | 75-85% |

| 2 | Mannich Condensation | NaH, [CH₂=N(Bu)₂]⁺I⁻ | THF | 60-70% |

| 3 | Ketone Reduction | NaBH₄ | Methanol | 85-95% |

Conclusion

The synthesis of this compound and its analogues is a multi-step process rooted in fundamental organic reactions. The presented pathway, centering on a Friedel-Crafts acylation followed by a Mannich-type condensation and reduction, offers a robust and versatile platform for medicinal chemists. This modular approach allows for systematic modifications of both the phenanthrene core and the amino alcohol side chain, facilitating the exploration of structure-activity relationships. A thorough understanding of the causality behind reagent selection and reaction conditions is paramount for optimizing yields and successfully developing novel antimalarial agents based on the phenanthrene methanol scaffold.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. amberlife.in [amberlife.in]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. CN100400501C - this compound preparing method - Google Patents [patents.google.com]

- 12. Antimalarials. 9. Methylthio- and methylsulfonyl-substituted 9-phenanthrenemethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

Halofantrine Pharmacokinetics and Metabolic Pathways: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the pharmacokinetic profile and metabolic pathways of the antimalarial agent, halofantrine. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data to inform future research and development efforts, with a focus on the causal relationships underpinning the drug's clinical behavior.

Executive Summary

This compound, a phenanthrene methanol compound, is a potent blood schizonticide effective against multidrug-resistant Plasmodium falciparum.[1][2] Despite its efficacy, its clinical utility has been hampered by erratic pharmacokinetics and significant safety concerns, primarily cardiotoxicity.[1][3] This guide delves into the core pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME), explores the metabolic pathways governed by cytochrome P450 enzymes, and discusses the implications of its stereoselective disposition. Understanding these fundamental properties is paramount for the development of safer and more effective antimalarial therapies.

Pharmacokinetic Profile: A Complex and Variable Landscape

The clinical application of this compound is complicated by its wide interindividual pharmacokinetic variability.[1][4] This variability presents a significant challenge in establishing a predictable dose-response relationship, directly impacting both efficacy and toxicity.

Absorption

Oral absorption of this compound is characterized as erratic and incomplete.[1][3] Peak plasma concentrations (Cmax) are typically reached approximately 5 to 7 hours after administration.[4] A critical factor influencing bioavailability is the presence of food. Co-administration with a high-fat meal can dramatically increase the Cmax and the area under the plasma concentration-time curve (AUC) by up to seven-fold and three-fold, respectively.[1][4] This pronounced "food effect" is a major safety concern, as it can lead to unexpectedly high plasma concentrations and an increased risk of cardiotoxicity.[3] Consequently, it is recommended that this compound be taken on an empty stomach.[3][4] In patients with malaria, the bioavailability of this compound is often decreased compared to healthy individuals.[1]

Distribution

This compound exhibits a relatively long distribution phase with a half-life of about 16 hours.[4] Animal studies have shown that the drug is widely distributed in tissues, with high concentrations retained in the retina.[4]

Metabolism

This compound is extensively metabolized in the liver, primarily through N-dealkylation.[1][5] The major metabolic pathway is the conversion of this compound to its active metabolite, N-desbutylthis compound.[1][6] This biotransformation is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, with a minor contribution from CYP3A5.[6][7] The N-desbutylthis compound metabolite is pharmacologically active, exhibiting antimalarial potency comparable to the parent compound.[4][5]

Excretion

The terminal elimination half-life of this compound is highly variable, ranging from 6 to 10 days.[4] The primary route of excretion is believed to be through the feces.[8] Urinary excretion of the unchanged drug is negligible.[9] The long elimination half-life of both the parent drug and its active metabolite contributes to a prolonged exposure, which can increase the risk of adverse effects.[1]

Metabolic Pathways and Enzymology

The metabolism of this compound is a critical determinant of its efficacy and toxicity profile. The central pathway involves the CYP3A4-mediated N-debutylation.

Cytochrome P450-Mediated Metabolism

In vitro studies using human liver microsomes and recombinant CYP enzymes have definitively identified CYP3A4 as the principal enzyme responsible for the formation of N-desbutylthis compound.[6][7] While CYP2D6 can also metabolize this compound, its contribution in the liver is considered minor compared to CYP3A4.[7] The rate of this compound metabolism shows a significant correlation with CYP3A4 protein levels.[7]

Diagram: this compound Metabolic Pathway

Caption: Major metabolic pathway of this compound to its active metabolite.

Drug Interactions

Given its primary metabolism by CYP3A4, this compound is susceptible to significant drug-drug interactions. Co-administration with potent CYP3A4 inhibitors, such as ketoconazole or fluconazole, can lead to a substantial increase in this compound plasma concentrations, thereby elevating the risk of cardiotoxicity.[6][10] Conversely, CYP3A4 inducers could potentially decrease this compound exposure, leading to reduced efficacy. The consumption of grapefruit juice, a known inhibitor of intestinal CYP3A4, is also contraindicated as it can dangerously increase this compound levels.[3]

Stereoselectivity in Pharmacokinetics

This compound is administered as a racemic mixture of two enantiomers, (+)-halofantrine and (-)-halofantrine.[5][9] The pharmacokinetics of these enantiomers are stereoselective.[5][11]

Enantiomer-Specific Disposition

Following oral administration, the plasma concentrations of (+)-halofantrine are consistently higher than those of (-)-halofantrine.[5][12][13] This is attributed to a slower clearance of the (+)-enantiomer compared to its antipode.[9] While both enantiomers exhibit similar in vitro antimalarial activity, their relative contributions to the overall clinical effect and toxicity profile are an important area of ongoing research.[1][13]

Cardiotoxicity: A Major Clinical Concern

The most significant adverse effect associated with this compound is a dose-dependent prolongation of the QTc interval on the electrocardiogram, which can lead to life-threatening cardiac arrhythmias such as Torsades de Pointes.[3][5][14]

Mechanism of Cardiotoxicity

The cardiotoxicity of this compound is directly linked to the plasma concentration of the parent drug.[14][15] this compound has been shown to block the delayed rectifier potassium channel (IKr), which is crucial for cardiac repolarization.[14][16] This effect is stereoselective, with the parent compound being more cardiotoxic than its N-desbutyl metabolite.[14][15] This finding suggests that N-desbutylthis compound could potentially be a safer therapeutic agent.[14]

Experimental Protocols

Protocol for In Vitro Metabolism Study of this compound using Human Liver Microsomes

Objective: To determine the kinetic parameters of this compound metabolism and identify the major contributing CYP isoforms.

Materials:

-

Human liver microsomes (pooled)

-

This compound hydrochloride

-

N-desbutylthis compound standard

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Selective CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

-

Acetonitrile (for quenching reaction)

-

Internal standard for HPLC analysis

-

HPLC system with UV or MS detector

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.2 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Add varying concentrations of this compound to the incubation mixture. For inhibitor studies, pre-incubate the microsomes with the selective inhibitor for 10 minutes before adding this compound.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Quantify the formation of N-desbutylthis compound using a validated HPLC method.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Diagram: Experimental Workflow for In Vitro Metabolism Assay

Caption: Step-by-step workflow for assessing in vitro metabolism of this compound.

Quantitative Data Summary

| Pharmacokinetic Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 5 - 7 hours | [4] |

| Effect of High-Fat Meal on Cmax | ~7-fold increase | [4] |

| Effect of High-Fat Meal on AUC | ~3-fold increase | [4] |

| Distribution Half-life | ~16 hours | [4] |

| Terminal Elimination Half-life | 6 - 10 days | [4] |

| Primary Metabolite | N-desbutylthis compound | [1][6] |

| Primary Metabolizing Enzyme | CYP3A4 | [6][7] |

| Route of Excretion | Primarily fecal | [8] |

| Cardiotoxicity | QTc prolongation | [3][5][14] |

Conclusion and Future Directions

The pharmacokinetic profile of this compound is complex, characterized by erratic absorption, a significant food effect, and a long elimination half-life. Its metabolism is predominantly mediated by CYP3A4, leading to the formation of an active metabolite, N-desbutylthis compound. The major limitation to its clinical use is the risk of life-threatening cardiotoxicity, which is directly related to the plasma concentration of the parent drug.

Future research should focus on strategies to mitigate the pharmacokinetic variability and reduce the cardiotoxic potential of this compound. The development of novel formulations to improve absorption and minimize the food effect is a promising avenue. Furthermore, exploring the therapeutic potential of the N-desbutylthis compound metabolite, which appears to be less cardiotoxic, could lead to the development of a safer antimalarial agent. A thorough understanding of the stereoselective pharmacology and toxicology of this compound enantiomers may also unveil opportunities for chiral switching to develop a more favorable risk-benefit profile.

References

- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. academic.oup.com [academic.oup.com]

- 7. An investigation of the interaction between this compound, CYP2D6 and CYP3A4: studies with human liver microsomes and heterologous enzyme expression systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of this compound in the rat: stereoselectivity and interspecies comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of fluconazole on the pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselectivity in the pharmacodynamics and pharmacokinetics of the chiral antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective this compound disposition and effect: concentration-related QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plasma concentrations of the enantiomers of this compound and its main metabolite in malaria patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Vitro Activity of Halofantrine Against Erythrocytic Stages of Plasmodium

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the in vitro activity of the antimalarial drug Halofantrine against the erythrocytic stages of Plasmodium, the causative agent of malaria. This compound, a phenanthrene methanol compound, has historically been an important tool in the fight against multi-drug resistant malaria.[1][2] This document will delve into its mechanism of action, provide detailed protocols for assessing its in vitro efficacy, explore the mechanisms of resistance, and offer insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the activity of this compound and related compounds.

Introduction: this compound in the Context of Antimalarial Chemotherapy

This compound is a blood schizontocidal agent, meaning it is active against the asexual stages of the malaria parasite that replicate within red blood cells (erythrocytes) and are responsible for the clinical symptoms of malaria.[3] It has demonstrated activity against Plasmodium falciparum, including strains resistant to other common antimalarials like chloroquine.[2] However, its clinical use has been limited due to concerns about cardiotoxicity and erratic absorption.[1][2] Despite these limitations, understanding its in vitro activity remains crucial for several reasons:

-

Scaffolding for Novel Drug Discovery: The phenanthrene methanol scaffold of this compound can serve as a starting point for the development of new antimalarials with improved safety profiles.

-

Understanding Resistance Mechanisms: Studying this compound resistance provides valuable insights into the broader mechanisms of drug resistance in Plasmodium, which can inform the development of strategies to overcome resistance to other drugs.

-

Reference Compound in Drug Screening: this compound can be used as a reference compound in in vitro drug screening assays to benchmark the activity of novel chemical entities.

Mechanism of Action: An Unfolding Story

The precise mechanism of action of this compound is not fully elucidated, but several compelling hypotheses have been put forward.[1] It is generally believed to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.

Key proposed mechanisms include:

-

Binding to Hematin: Similar to chloroquine, this compound is thought to bind to hematin (ferriprotoporphyrin IX), preventing its polymerization into hemozoin, the inert crystalline form in which the parasite sequesters heme. This leads to an accumulation of toxic free heme, which damages parasite membranes and other vital components.[1][4]

-

Interaction with Plasmepsin: Some studies suggest that this compound may bind to plasmepsins, a class of aspartic proteases in the parasite's digestive vacuole that are involved in the initial steps of hemoglobin degradation.[1]

-

Disruption of Mitochondrial Function: There is also evidence to suggest that this compound may interfere with the parasite's mitochondrial electron transport chain, leading to metabolic collapse.[1]

In Vitro Efficacy Assessment: Core Methodologies

The in vitro activity of this compound is typically quantified by determining its 50% inhibitory concentration (IC50), the concentration at which it inhibits parasite growth by 50%. Several robust and widely used assays are employed for this purpose.

Schizont Maturation Assay

This classic microscopic assay directly visualizes the effect of the drug on the parasite's development from the early ring stage to the mature schizont stage.

Protocol:

-

Parasite Synchronization: Asynchronous P. falciparum cultures are synchronized to the ring stage using methods like sorbitol lysis.[5]

-

Drug Plate Preparation: A 96-well microtiter plate is pre-dosed with a serial dilution of this compound.

-

Incubation: Synchronized ring-stage parasites (0.5-1% parasitemia, 2-5% hematocrit) are added to the wells and incubated for 24-30 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[6][7]

-

Smear Preparation and Staining: After incubation, thin blood smears are prepared from each well and stained with Giemsa.

-

Microscopic Examination: The number of schizonts per 200 asexual parasites is counted for each drug concentration and compared to the drug-free control.

-

IC50 Calculation: The IC50 is calculated by plotting the percentage of schizont maturation inhibition against the drug concentration.[8]

[³H]-Hypoxanthine Incorporation Assay

This widely used radioisotopic assay measures the incorporation of [³H]-hypoxanthine, a purine precursor, into the parasite's nucleic acids as an indicator of parasite growth and proliferation.[9][10]

Protocol:

-

Parasite Culture and Drug Incubation: Asynchronous or synchronized P. falciparum cultures (typically 0.5% parasitemia, 2% hematocrit) are incubated with serial dilutions of this compound for 24 hours.[9][11]

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plate is incubated for an additional 18-24 hours.[6][9]

-

Cell Harvesting and Lysis: The cells are harvested onto a filter mat using a cell harvester, and the red blood cells are lysed.

-

Scintillation Counting: The radioactivity incorporated into the parasite DNA is measured using a liquid scintillation counter.

-

IC50 Determination: The IC50 is determined by comparing the counts per minute (cpm) in the drug-treated wells to the drug-free control wells.[12]

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH), an enzyme released upon erythrocyte lysis, as a proxy for parasite viability.

Protocol:

-

Parasite Culture and Drug Incubation: Similar to the other assays, parasites are incubated with serial dilutions of this compound for 48-72 hours.

-

Lysis and pLDH Release: The plate is subjected to freeze-thaw cycles to lyse the erythrocytes and release pLDH.[6]

-

Enzymatic Reaction: A substrate solution containing lactate and a tetrazolium salt is added. pLDH catalyzes the reduction of the tetrazolium salt to a colored formazan product.

-

Spectrophotometric Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

IC50 Calculation: The IC50 is calculated based on the absorbance values, which are proportional to the number of viable parasites.

Quantitative Data on this compound In Vitro Activity

The in vitro efficacy of this compound can vary depending on the P. falciparum strain and its resistance profile. The following table summarizes typical IC50 values reported in the literature.

| P. falciparum Strain | Chloroquine Sensitivity | This compound IC50 (nM) | Reference |

| African Clone | Susceptible | 6.88 | [13] |

| African Clone | Resistant | 2.98 | [13] |

| African Isolates (n=29) | Susceptible | 2.62 | [13] |

| African Isolates (n=47) | Resistant | 1.14 | [13] |

| Gabonese Isolates (Franceville) | N/A | Not reported | [8] |

| Gabonese Isolates (Bakoumba) | N/A | 1.9 (mean) | [8] |

Mechanisms of this compound Resistance

Resistance to this compound is a significant concern and has been linked to genetic polymorphisms in the P. falciparum genome, particularly in the PfMDR1 (Plasmodium falciparum multidrug resistance 1) gene.

The Role of PfMDR1

The PfMDR1 gene encodes a P-glycoprotein homolog, an ABC transporter located on the membrane of the parasite's digestive vacuole.[14] Alterations in PfMDR1 can affect the parasite's susceptibility to a range of antimalarials.

-

PfMDR1 Gene Amplification: An increased copy number of the PfMDR1 gene has been associated with resistance to mefloquine and this compound.[15][16]

-

Point Mutations: Specific single nucleotide polymorphisms (SNPs) in the PfMDR1 gene have been shown to modulate this compound susceptibility. For example, the N86Y mutation has been linked to altered drug transport capabilities, potentially affecting the accumulation of this compound at its site of action.[14] Some mutations in PfMDR1 can lead to increased susceptibility to other drugs while conferring resistance to this compound.[17]

Conclusion and Future Directions

This compound, despite its clinical limitations, remains a valuable tool for in vitro research in malariology. The methodologies outlined in this guide provide a robust framework for assessing its activity and for investigating the mechanisms of action and resistance of antimalarial compounds. A thorough understanding of this compound's in vitro profile is essential for the rational design of new therapies that can overcome the challenge of drug-resistant malaria. Future research should focus on further elucidating its precise molecular targets and on leveraging the knowledge of its resistance mechanisms to develop novel drugs that are less susceptible to these pathways.

References

- 1. amberlife.in [amberlife.in]

- 2. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. In vitro activity of chloroquine, quinine, mefloquine and this compound against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bio-protocol.org [bio-protocol.org]

- 12. iddo.org [iddo.org]

- 13. In vitro activity of this compound and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A strong association between mefloquine and this compound resistance and amplification, overexpression, and mutation in the P-glycoprotein gene homolog (pfmdr) of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amplification of pfmdr 1 associated with mefloquine and this compound resistance in Plasmodium falciparum from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pfmdr1 mutations contribute to quinine resistance and enhance mefloquine and artemisinin sensitivity in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Halofantrine Binding Sites on Plasmodial Proteins

Foreword: The study of antimalarial drug-protein interactions is fundamental to understanding efficacy, predicting resistance, and designing next-generation therapeutics. This compound, a phenanthrenemethanol antimalarial, presents a complex case. While its clinical use is limited by cardiotoxicity and erratic absorption, the molecular basis of its activity and the parasite's resistance mechanisms offer critical insights for drug development professionals.[1][2][3] This guide provides a deep dive into the known and putative binding sites of this compound on Plasmodium falciparum proteins, the methodologies used to elucidate these interactions, and the functional consequences for the parasite.

This compound: A Profile of a Blood Schizonticide

This compound is a synthetic antimalarial agent structurally related to quinine and lumefantrine.[1] It is effective against the asexual blood stages of multidrug-resistant Plasmodium falciparum and P. vivax, acting as a blood schizonticide.[4][5] However, it is not used for prophylaxis due to concerns about toxicity and unreliable bioavailability, which is significantly increased by fatty foods.[1][3][4] The primary clinical concern is cardiotoxicity, specifically the prolongation of the QT interval, which can lead to serious ventricular arrhythmias.[2]

The precise mechanism of action remains a subject of investigation, but it is widely believed to involve multiple targets, a common feature among antimalarials that complicates the study of resistance.[1][6] Key proposed mechanisms include interference with heme detoxification and direct binding to specific plasmodial proteins, which will be the focus of this guide.[5][6]

Putative Plasmodial Protein Targets and Binding Sites

While a definitive single target has not been established, compelling evidence from genetic, pharmacological, and computational studies points to at least two key proteins in P. falciparum that interact with this compound: the P. falciparum multidrug resistance transporter 1 (PfMDR1) and plasmepsin enzymes.

PfMDR1: A Central Hub for Resistance

The P. falciparum multidrug resistance 1 (pfmdr1) gene encodes a P-glycoprotein homolog (Pgh1), an ATP-binding cassette (ABC) transporter located on the membrane of the parasite's digestive vacuole.[7] This transporter is implicated in modulating parasite susceptibility to a range of antimalarials.[7]

-

Role in Resistance: The link between PfMDR1 and this compound is primarily defined by resistance mechanisms. In vitro studies have demonstrated that selection for mefloquine resistance leads to the amplification and overexpression of the pfmdr1 gene.[8][9] This genetic alteration confers a multidrug-resistance phenotype that includes strong cross-resistance to this compound and quinine.[8][9] This strongly suggests that PfMDR1 interacts with this compound, likely by transporting the drug away from its site of action, thereby reducing its effective concentration.[7]

-

Binding Implication: Mutations within the pfmdr1 gene, such as at codon 86, also modulate susceptibility to this compound and other drugs.[7] While direct binding affinity data is scarce in the literature, the functional relationship is undeniable. The binding of this compound to PfMDR1 is likely a substrate-transporter interaction. The transporter recognizes the drug, binds it, and utilizes ATP hydrolysis to efflux it from the digestive vacuole, preventing it from reaching its ultimate target.[7]

Plasmepsins: An Enzymatic Target

Plasmepsins are aspartic proteases found in the parasite's food vacuole that are responsible for the initial steps of hemoglobin degradation, a crucial process for parasite survival.[10][11] this compound has been shown to bind to plasmepsin, suggesting a mechanism of action that involves inhibiting the parasite's ability to digest host hemoglobin.[1]

-

Computational Evidence: A computational study employing fragment-based docking identified this compound as a micromolar inhibitor of Plasmepsin II.[11] Molecular dynamics simulations suggested a stable binding mode within the enzyme's active site, providing a structural hypothesis for its inhibitory action.[11]

-

Mechanism of Inhibition: By binding to the active site of plasmepsins, this compound would competitively inhibit the enzyme's ability to cleave hemoglobin. This disruption in nutrient acquisition would lead to metabolic collapse and oxidative damage, ultimately killing the parasite.[5]

The proposed mechanisms of this compound action are summarized in the diagram below.

Caption: Proposed mechanisms of this compound action and resistance.

Experimental Methodologies for Binding Site Analysis

Identifying and characterizing the interaction between a small molecule like this compound and its protein targets requires a multi-faceted approach. Below are detailed, field-proven protocols for key experiments that form the backbone of such investigations.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[12][13] A solution of the ligand (this compound) is titrated into a solution containing the protein of interest (e.g., recombinant PfMDR1 or Plasmepsin). The resulting heat change is measured, allowing for the precise determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[14][15]

Experimental Protocol: ITC for this compound-Protein Interaction

-

Protein Preparation:

-

Express and purify the target plasmodial protein to >95% homogeneity.

-

Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Buffer composition is critical and should be consistent between protein and ligand solutions to minimize heats of dilution.

-

Determine the precise protein concentration using a reliable method (e.g., A280 with calculated extinction coefficient or BCA assay).

-

-

Ligand Preparation:

-

Prepare a concentrated stock solution of this compound in 100% DMSO.

-

Dilute the this compound stock into the final ITC buffer to a concentration typically 10-20 times that of the protein. Ensure the final DMSO concentration is identical in both the syringe (ligand) and cell (protein) solutions (typically <2% v/v) to avoid artifacts.

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample and reference cells of the calorimeter.

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution (e.g., 20-50 µM) into the sample cell and the matched buffer into the reference cell.

-

Load the this compound solution (e.g., 200-500 µM) into the titration syringe.

-

-

Titration Experiment:

-

Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, which is discarded from the data analysis.

-

Execute a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

Causality: The injection volume and concentration are chosen to ensure a complete binding isotherm is generated, moving from a state where the protein is in excess to one where the ligand is in excess, fully saturating the binding sites.

-

-

Data Analysis:

-

Perform a control titration (ligand into buffer) to determine the heat of dilution and subtract this from the experimental data.

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract KD, n, and ΔH.

-

Caption: General experimental workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique for monitoring molecular interactions in real-time.[16][17] The protein target is immobilized on a sensor chip. When a solution containing the ligand (this compound) flows over the surface, binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[17][18]

Experimental Protocol: SPR for this compound-Protein Kinetics

-

Chip Preparation and Protein Immobilization:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified target protein (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to facilitate covalent immobilization via primary amines.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

Causality: The goal is to achieve an immobilization level that provides a robust signal without causing mass transport limitations.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ containing a small percentage of DMSO to aid solubility).

-

Flow the running buffer over the sensor surface until a stable baseline is achieved.

-

Inject the this compound solutions in order of increasing concentration (multi-cycle kinetics) or as a single continuous injection of increasing concentrations (single-cycle kinetics).[19] Each injection consists of:

-

Association Phase: Ligand flows over the surface and binds to the protein.

-

Dissociation Phase: Running buffer replaces the ligand solution, and dissociation is monitored.

-

-

-

Surface Regeneration:

-

After each cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound ligand without denaturing the immobilized protein. This step must be carefully optimized for each protein.

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell (an activated/deactivated surface without protein) to correct for bulk refractive index changes.

-

Fit the association and dissociation curves globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate KD (koff/kon).

-

Photoaffinity Labeling (PAL)

Principle: PAL is a powerful chemical biology technique used to identify direct binding partners and map the specific binding site.[20][21] A photo-reactive analog of this compound (containing a group like a diazirine or aryl azide) is synthesized. This probe binds non-covalently to its target protein. Upon UV irradiation, the photo-reactive group is activated, forming a highly reactive intermediate that covalently crosslinks to nearby amino acid residues within the binding pocket.[21][22] The labeled protein can then be analyzed by mass spectrometry to identify the precise site of modification.

Experimental Workflow: PAL for Binding Site Mapping

-

Probe Synthesis: Synthesize a this compound analog incorporating a photo-reactive moiety (e.g., diazirine) and potentially a reporter tag (e.g., alkyne or biotin for enrichment).

-

Expertise: The position of the photo-probe is critical. It should be placed on a part of the molecule that is not essential for binding, as determined by structure-activity relationship (SAR) studies.

-

-

Labeling Experiment:

-

Incubate the purified target protein (or a complex cell lysate) with the photo-probe.

-

Trustworthiness: Run a parallel competition experiment by co-incubating with a large excess of unmodified this compound. Specific labeling of the true binding site will be competed away, while non-specific labeling will not.

-

Irradiate the samples with UV light of the appropriate wavelength (e.g., 365 nm) to induce covalent crosslinking.

-

-

Sample Processing & Enrichment:

-

If a reporter tag was used, perform an enrichment step (e.g., click chemistry to a resin-bound azide, or streptavidin pulldown for a biotin tag).

-

Separate the protein(s) by SDS-PAGE. The labeled protein will show a mass shift corresponding to the probe.

-

-

Mass Spectrometry Analysis:

-

Excise the protein band of interest from the gel and perform in-gel proteolytic digestion (e.g., with trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the protein sequence to identify peptides that have been modified by the photo-probe. The mass shift on a specific peptide and its fragmentation pattern will pinpoint the amino acid residue(s) at the binding interface.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. minicule.com [minicule.com]

- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mims.com [mims.com]

- 5. amberlife.in [amberlife.in]

- 6. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A strong association between mefloquine and this compound resistance and amplification, overexpression, and mutation in the P-glycoprotein gene homolog (pfmdr) of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitor binding to the plasmepsin IV aspartic protease from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational Perspectives into Plasmepsins Structure—Function Relationship: Implications to Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 14. nuvisan.com [nuvisan.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]

- 17. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 18. drughunter.com [drughunter.com]

- 19. books.rsc.org [books.rsc.org]

- 20. drughunter.com [drughunter.com]

- 21. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 22. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Halofantrine Hydrochloride

Introduction

Halofantrine hydrochloride is a phenanthrene methanol derivative recognized for its potent schizonticidal activity against Plasmodium falciparum, including strains resistant to other antimalarial agents.[1][2] Developed during the Vietnam War, its clinical application has been tempered by its pharmacokinetic variability, notably erratic absorption and concerns over cardiotoxicity.[1][3][4] A comprehensive understanding of the physicochemical properties of this compound hydrochloride is paramount for researchers, scientists, and drug development professionals. These fundamental characteristics govern its behavior from synthesis and formulation to its ultimate bioavailability and therapeutic efficacy. This guide provides a detailed examination of these properties, grounded in experimental data and established analytical methodologies, to empower informed decision-making in the development of safer and more effective this compound-based therapies.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

-

IUPAC Name: 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride[5]

-

CAS Number: 36167-63-2[6]

-

Molecular Formula: C₂₆H₃₁Cl₃F₃NO[6]

-

Molecular Weight: 536.88 g/mol [6]

The structural arrangement of this compound hydrochloride, with its rigid phenanthrene core and flexible dibutylamino side chain, is directly responsible for its lipophilicity and basicity, which are key determinants of its physicochemical behavior.

Caption: Chemical Structure of this compound Hydrochloride.

Core Physicochemical Properties

The therapeutic utility of any active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties. For this compound hydrochloride, these properties explain its challenging formulation and variable clinical performance.

| Property | Value | Significance in Drug Development | Source(s) |

| Appearance | White to off-white solid/powder | Affects formulation appearance and quality control. | [6][8][9] |

| Melting Point | ~198-204°C | Indicator of purity; multiple values suggest potential polymorphism. | [6][8][10] |

| pKa | 8.10 - 8.20 | Governs ionization state at physiological pH, impacting solubility and absorption across membranes. Confirms the molecule is a weak base. | [1][11][12] |

| LogP (n-octanol/water) | 3.20 - 3.26 | Indicates high lipophilicity, which favors membrane permeability but contributes to poor aqueous solubility. | [1][11][12] |

| Aqueous Solubility | Practically insoluble | A major hurdle for oral formulation, leading to dissolution rate-limited absorption and erratic bioavailability. | [3][9][11] |

| Organic Solvent Solubility | Freely soluble in methanol; soluble in DMSO; sparingly soluble in ethanol. | Crucial for analytical method development, purification, and certain formulation approaches (e.g., solid dispersions). | [6][9][11] |

| Polymorphism | Exhibits polymorphism | Different crystalline forms can have different solubility, stability, and melting points, affecting bioavailability and manufacturing consistency. | [9][10] |

In-Depth Analysis:

The combination of a high LogP value (3.20-3.26) and a pKa of ~8.18 creates a classic biopharmaceutical challenge.[1][11][12] As a weak base, this compound is ionized and more soluble in the acidic environment of the stomach. However, as it transitions to the higher pH of the small intestine—the primary site for drug absorption—it converts to its less soluble, neutral form. This pH-dependent solubility, coupled with its inherent high lipophilicity (hydrophobicity), leads to poor dissolution and is a primary cause of its erratic and food-dependent absorption.[3][11] Furthermore, the existence of different polymorphic forms, as noted by the British Pharmacopoeia and variations in reported melting points, adds another layer of complexity, requiring stringent control during manufacturing to ensure batch-to-batch consistency.[9][10]

Analytical Characterization Workflow

A robust, multi-technique approach is essential for the comprehensive characterization of this compound hydrochloride. The following workflow ensures the identity, purity, and quality of the API are rigorously controlled.

References

- 1. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]

- 2. This compound CAS#: 69756-53-2 [amp.chemicalbook.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. (+-)-Halofantrine hydrochloride | C26H31Cl3F3NO | CID 37392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound hydrochloride CAS#: 36167-63-2 [m.chemicalbook.com]

- 9. This compound Hydrochloride- Definition, Characters- British Pharmacopoeia 2025 [nhathuocngocanh.com]

- 10. This compound [drugfuture.com]

- 11. Determination of physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Halofantrine's Disruption of Heme Detoxification in Malaria Parasites: A Technical Guide

Introduction